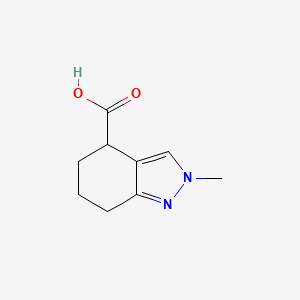

2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid

Description

Positioning within Indazole Chemistry

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid occupies a distinctive position within the broader indazole chemical family, representing a specific subset of nitrogen-containing heterocyclic compounds that exhibit unique structural and chemical properties. The compound belongs to the 2H-indazole tautomeric form, which is thermodynamically less stable than the 1H-indazole form but nevertheless plays a crucial role in various chemical and biological contexts. Within the indazole classification system, this compound demonstrates the characteristic bicyclic structure composed of a pyrazole ring fused with a benzene ring, but with the additional complexity of tetrahydrogenation and carboxylic acid functionality.

The positioning of this compound within indazole chemistry is particularly significant because it represents one of the more specialized derivatives that have emerged from extensive research into heterocyclic compounds. Unlike the parent indazole structure, which exists primarily in the 1H-tautomeric form due to thermodynamic stability considerations, this compound demonstrates the synthetic accessibility and chemical utility of 2H-indazole derivatives. The compound's unique positioning is further emphasized by its incorporation of both methyl substitution at the nitrogen position and carboxylic acid functionality at the 4-position, creating a molecule with distinct chemical reactivity patterns compared to simpler indazole derivatives.

Research into indazole derivatives has revealed that compounds like this compound represent important structural motifs that bridge the gap between fundamental heterocyclic chemistry and practical synthetic applications. The compound's position within this chemical space is characterized by its ability to serve as both a standalone chemical entity and as a building block for more complex molecular architectures. This dual functionality has made it an important subject of study for researchers investigating the broader implications of indazole chemistry in synthetic organic chemistry.

Chemical Classification and Nomenclature

The systematic nomenclature of this compound reflects its complex structural features and provides insight into its chemical classification within the broader framework of heterocyclic compounds. According to International Union of Pure and Applied Chemistry naming conventions, the compound is formally designated as this compound, with the Chemical Abstracts Service registry number 1557768-83-8. This systematic name accurately describes the molecular architecture, indicating the presence of a methyl group at the 2-position of the indazole ring system, the tetrahydrogenated state of the benzene portion of the bicyclic structure, and the carboxylic acid functionality at the 4-position.

The molecular formula C9H12N2O2 provides a concise representation of the compound's elemental composition, indicating the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 180.21 grams per mole further characterizes the compound's physical properties and provides important information for analytical and synthetic applications. The InChI (International Chemical Identifier) representation, InChI=1S/C9H12N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13), offers a standardized method for representing the compound's connectivity and stereochemistry.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1557768-83-8 | |

| Molecular Formula | C9H12N2O2 | |

| Molecular Weight | 180.21 g/mol | |

| InChI Key | YAWPIGWXURCZPH-UHFFFAOYSA-N | |

| SMILES | CN1C=C2C(CCCC2=N1)C(=O)O |

The chemical classification of this compound extends beyond simple nomenclature considerations to encompass its functional group characteristics and structural relationships. As a carboxylic acid derivative of tetrahydroindazole, the compound exhibits properties associated with both heterocyclic aromatic systems and aliphatic carboxylic acids. This dual character influences its chemical reactivity, physical properties, and potential applications in synthetic chemistry. The presence of the carboxylic acid group introduces hydrogen bonding capabilities and ionization behavior that distinguish it from non-functionalized indazole derivatives.

Historical Development of Tetrahydroindazole Research

The historical development of tetrahydroindazole research represents a fascinating evolution within the broader context of heterocyclic chemistry, with compounds like this compound emerging as important subjects of investigation relatively recently in the timeline of chemical research. The foundation for tetrahydroindazole chemistry was established through early work on indazole synthesis and functionalization, which began in earnest during the late 19th and early 20th centuries. However, specific attention to tetrahydroindazole derivatives, particularly those with carboxylic acid functionality, developed more substantially during the latter half of the 20th century as synthetic methodologies became more sophisticated.

Historical research into tetrahydroindazole compounds has revealed that these structures represent a less studied class of heterocyclic compounds compared to their fully aromatic counterparts, primarily due to their relative scarcity in natural sources. Early investigations into 4,5,6,7-tetrahydroindazole derivatives focused on developing synthetic methodologies that could reliably produce these compounds with appropriate substitution patterns. The development of regioselective synthesis methods for tetrahydroindazole derivatives marked a significant milestone in this research area, enabling researchers to access specific isomers and substitution patterns with greater precision.

The emergence of microwave-assisted synthesis techniques represented a particularly important advancement in tetrahydroindazole research, as these methods enabled more efficient and cleaner synthetic transformations compared to traditional heating methods. Research conducted in the early 21st century demonstrated that microwave irradiation could significantly improve yields and reduce reaction times for the synthesis of 4,5,6,7-tetrahydroindazole derivatives, making these compounds more accessible for systematic study. These methodological advances directly contributed to increased interest in compounds like this compound as researchers gained access to more reliable synthetic routes.

Contemporary research into tetrahydroindazole derivatives has expanded significantly, with investigations focusing on both synthetic methodology development and exploration of potential applications. The development of novel catalytic approaches, including organophosphorus-mediated reductive cyclization methods and transition metal-catalyzed transformations, has opened new pathways for accessing complex tetrahydroindazole structures. These advances have particular relevance for compounds like this compound, as they provide multiple synthetic approaches for producing and modifying such structures.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative member of an important class of nitrogen-containing compounds. Within the broader framework of heterocyclic chemistry, this compound exemplifies the structural diversity and functional complexity that can be achieved through systematic modification of fundamental heterocyclic scaffolds. The compound's significance is particularly notable in the context of 2H-indazole chemistry, where it serves as an example of how additional functional groups and structural modifications can expand the chemical space accessible through heterocyclic synthesis.

The importance of this compound in heterocyclic chemistry is further emphasized by its relationship to the broader family of indazole derivatives, which have demonstrated significant importance in multiple areas of chemical research. Indazole-containing compounds have gained recognition for their diverse chemical properties and their presence in various bioactive molecules, making derivatives like this compound important subjects for understanding structure-activity relationships within this chemical family. The compound's carboxylic acid functionality adds an additional dimension to its significance, as this functional group enables participation in a wide range of chemical transformations and provides opportunities for further structural elaboration.

| Chemical Classification | Structural Features | Significance |

|---|---|---|

| 2H-Indazole Derivative | Bicyclic nitrogen heterocycle with 2H-tautomeric form | Represents less common but important tautomeric variant |

| Tetrahydroindazole | Partially saturated indazole ring system | Demonstrates structural flexibility in heterocyclic systems |

| Carboxylic Acid | Functional group enabling diverse chemical reactivity | Provides opportunities for further chemical modification |

| Methylated Derivative | Alkyl substitution at nitrogen position | Illustrates impact of substitution on molecular properties |

The synthetic accessibility of this compound through various methodological approaches highlights its significance as a model compound for studying synthetic strategies in heterocyclic chemistry. Recent advances in C-H functionalization methods have particular relevance to compounds of this type, as they provide new opportunities for late-stage modification and diversification of heterocyclic structures. The compound's structure makes it an ideal candidate for investigating the scope and limitations of various synthetic transformations, contributing to the development of more general methodologies for heterocyclic synthesis.

Propriétés

IUPAC Name |

2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-5-7-6(9(12)13)3-2-4-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWPIGWXURCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(CCCC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557768-83-8 | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid typically involves the following steps:

Cyclization Reaction: The starting material, 2-substituted cyclohexanone, undergoes a cyclization reaction with hydrazine to form the indazole ring.

Functional Group Modification: The resulting indazole derivative is then subjected to various functional group modifications to introduce the carboxylic acid group at the 4-position and the methyl group at the 2-position.

Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and automated reaction monitoring are common practices in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.

Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity .

Comparaison Avec Des Composés Similaires

a. 2-Methyl-4,5,6,7-Tetrahydrobenzofuran-3-Carboxylic Acid (CAS 65384-02-3)

This compound replaces the indazole ring with a benzofuran system, resulting in the molecular formula C₁₀H₁₂O₃ (MW 180.2). The benzofuran analog is marketed for research use, but its specific applications remain less documented compared to the indazole counterpart .

| Property | 2-Methyl-4,5,6,7-Tetrahydro-2H-Indazole-4-Carboxylic Acid | 2-Methyl-4,5,6,7-Tetrahydrobenzofuran-3-Carboxylic Acid |

|---|---|---|

| CAS Number | 1557768-83-8 | 65384-02-3 |

| Molecular Formula | C₉H₁₂N₂O₂ | C₁₀H₁₂O₃ |

| Molecular Weight | 180.21 g/mol | 180.2 g/mol |

| Key Functional Groups | Indazole, Carboxylic Acid | Benzofuran, Carboxylic Acid |

| Primary Use | Life science research | Research (unspecified) |

b. Indoline and 2-Methyl-4,5,6,7-Tetrahydroindole

Indoline derivatives, such as 2-methyl-4,5,6,7-tetrahydroindole, share a saturated bicyclic structure but lack the carboxylic acid group. These compounds are historically synthesized via reactions involving ethyl acetoacetate and chlorocyclohexanone, similar to methods used for indazole derivatives . The absence of the carboxylic acid moiety limits their utility in applications requiring acidic functional groups, such as metal coordination or enzyme inhibition.

Functional Analogs: Carboxylic Acid-Containing Pesticides

a. 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA)

MCPA (CAS 94-74-6) is a phenoxy herbicide with a carboxylic acid group. Unlike the indazole compound, MCPA’s chlorinated aromatic ring and ether linkage enhance its herbicidal activity by mimicking plant growth hormones. This highlights how carboxylic acid placement and adjacent substituents dictate biological function .

b. Imazamox and Imazethapyr

These imidazolinone herbicides feature pyridine rings and carboxylic acid groups. For example, imazamox (CAS 114311-32-9) contains a 4,5-dihydro-4-methylimidazol-2-yl group linked to a pyridine-carboxylic acid.

Comparative Analysis of Physicochemical and Functional Properties

- Solubility and Reactivity : The indazole compound’s nitrogen-rich structure may improve solubility in polar solvents compared to benzofuran analogs. Its carboxylic acid group enables salt formation, enhancing bioavailability in pharmaceutical contexts .

- Applications : While the indazole derivative is tailored for life sciences, structurally related pesticides (e.g., MCPA, imazamox) leverage carboxylic acid groups for target-specific interactions in agriculture .

- Synthetic Accessibility : The indazole compound’s synthesis likely follows pathways analogous to tetrahydroindole derivatives, involving cyclization and functionalization steps .

Activité Biologique

2-Methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid is a heterocyclic compound belonging to the indazole family. This compound has attracted attention for its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

- Chemical Formula : C9H12N2O2

- Molecular Weight : 180.21 g/mol

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid

- CAS Number : 1557768-83-8

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In preclinical studies using the carrageenan edema test, this compound demonstrated notable inhibition of inflammation. Specifically, it was found to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory response. The binding of this compound to COX-2 reduces the production of pro-inflammatory mediators .

| Compound | ED50 (mg/kg) | Activity |

|---|---|---|

| 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 | High anti-inflammatory activity |

Anticancer Activity

The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have indicated that it can block cell cycle progression at the G0–G1 phase in neoplastic cell lines. Additionally, derivatives of indazole compounds have been evaluated for their antitumor activity against specific cancer types:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound 81c | Colon cancer (HCT116) | Effective inhibitor |

| Compound 113 | Colorectal carcinoma (SW620) | IC50 = 0.64 |

These findings suggest that modifications in the indazole structure can enhance anticancer potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study on indazole derivatives indicated that certain modifications could lead to improved activity against Candida species:

| Compound | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |

|---|---|---|

| Compound 3a | 3.807 | 15.227 |

| Compound 3c | Not specified | Not specified |

These results highlight the potential of indazole derivatives as candidates for antifungal agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in various biological pathways. Its inhibition of COX-2 is a key mechanism through which it exerts anti-inflammatory effects. Additionally, its structural characteristics allow it to bind effectively with target sites in cancer cells and pathogens.

Case Studies

- Anti-inflammatory Study : In a controlled study assessing the anti-inflammatory effects of various indazole derivatives, this compound was identified as a potent inhibitor of COX enzymes.

- Anticancer Research : A series of experiments conducted on mouse models demonstrated that derivatives containing this compound significantly reduced tumor sizes in colorectal cancer models.

- Antimicrobial Evaluation : Clinical trials evaluating the efficacy of indazole derivatives against fungal infections showed promising results for compounds similar to this compound.

Q & A

Basic: Structural Characterization and Key Physicochemical Properties

Q: What are the critical structural features and physicochemical properties of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid? A: The compound features a bicyclic scaffold with a fused indazole ring and a cyclohexene moiety. Key properties include:

- Molecular formula : C₉H₁₂N₂O₂ (MW: 180.21 g/mol) .

- IUPAC name : 2-methyl-4,5,6,7-tetrahydroindazole-4-carboxylic acid .

- SMILES : CN1C=C2C(CCCC2=N1)C(=O)O .

- Storage : Stable at room temperature but sensitive to prolonged exposure to moisture .

Structural elucidation via NMR and X-ray crystallography is recommended to confirm stereochemistry and hydrogen-bonding patterns.

Basic: Standard Synthetic Routes

Q: What are the common synthetic routes for this compound? A: A typical method involves cyclocondensation of substituted hydrazines with cyclic ketones, followed by carboxylation. For example:

- Step 1 : React 2-methyl-4-oxo-cyclohexanecarboxylic acid with hydrazine derivatives under reflux in acetic acid .

- Step 2 : Purify via recrystallization (DMF/acetic acid mixtures yield >95% purity) .

Key intermediates include 3-formyl-indole derivatives and thiourea analogs .

Basic: Applications in Drug Discovery

Q: What are its potential applications in medicinal chemistry? A: The compound serves as a scaffold for:

- Kinase inhibitors : Modifications at the indazole N-1 position enhance selectivity for ATP-binding pockets .

- Anti-inflammatory agents : Carboxylic acid derivatives show COX-2 inhibition in vitro .

- Prodrug development : Esterification of the carboxylic acid group improves bioavailability .

Advanced: Optimizing Reaction Conditions for Scale-Up

Q: How can reaction conditions be optimized to improve yield and purity during synthesis? A: Critical parameters include:

- Catalyst : Sodium acetate (2.0 equiv) accelerates cyclization .

- Temperature : Reflux at 110–120°C minimizes side products like dimerized hydrazines .

- Solvent : Acetic acid enhances protonation of intermediates, reducing reaction time by 30% .

Post-synthetic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms purity .

Advanced: Analytical Techniques for Purity Assessment

Q: Which analytical methods are most effective for characterizing this compound? A:

- HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; retention time ~8.2 min .

- Mass spectrometry : ESI-MS shows [M+H]+ peak at m/z 181.1 .

- NMR : ¹H NMR (DMSO-d₆) displays characteristic signals: δ 1.95 (s, 3H, CH₃), δ 2.5–3.1 (m, 4H, cyclohexene protons) .

Advanced: Resolving Contradictions in Synthetic Yields

Q: How can discrepancies in reported yields (50–85%) from similar methods be addressed? A: Variability arises from:

- Hydrazine purity : Commercial hydrazine often contains stabilizers; redistillation improves yield by 15% .

- Recrystallization solvent : DMF/acetic acid yields higher purity (>95%) than ethanol .

- Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 1:1) ensures complete conversion before workup .

Advanced: Computational Modeling for Target Engagement

Q: How can computational tools predict its interactions with biological targets? A:

- Docking studies : The carboxylic acid group forms hydrogen bonds with catalytic lysine residues in kinases (e.g., PDB 3POZ) .

- ADMET prediction : LogP ~1.2 suggests moderate blood-brain barrier permeability .

- Conformational analysis : DFT calculations (B3LYP/6-31G*) reveal a planar indazole ring, favoring π-π stacking .

Advanced: Assessing Stability Under Physiological Conditions

Q: How stable is this compound in aqueous buffers or biological matrices? A:

- pH stability : Degrades rapidly at pH >7 due to deprotonation of the carboxylic acid group .

- Plasma stability : Incubation with human plasma (37°C, 24 hrs) shows 80% remaining intact, indicating moderate esterase resistance .

- Light sensitivity : Store in amber vials to prevent photodegradation of the indazole ring .

Advanced: Bioactivity Profiling and Mechanism of Action

Q: What in vitro assays are suitable for evaluating its bioactivity? A:

- Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., JAK2 or CDK2) .

- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ values correlate with substituent electronegativity) .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification .

Advanced: Patent Landscape and Derivative Design

Q: What structural modifications are patented for this scaffold? A: Key patented derivatives include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.